molecular formula C14H21NO2 B5849745 4-[2-(2,3-dimethylphenoxy)ethyl]morpholine

4-[2-(2,3-dimethylphenoxy)ethyl]morpholine

Cat. No.: B5849745
M. Wt: 235.32 g/mol
InChI Key: GNGXKQMVTQITME-UHFFFAOYSA-N
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Description

4-[2-(2,3-dimethylphenoxy)ethyl]morpholine is an organic compound with the molecular formula C14H21NO2 It is a morpholine derivative, where the morpholine ring is substituted with a 2-(2,3-dimethylphenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,3-dimethylphenoxy)ethyl]morpholine typically involves the reaction of 2,3-dimethylphenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the chloroethylmorpholine, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 2,3-dimethylphenol, 2-chloroethylmorpholine, base (e.g., sodium hydroxide)

    Solvent: Typically an organic solvent such as dichloromethane or ethanol

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,3-dimethylphenoxy)ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-[2-(2,3-dimethylphenoxy)ethyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2-(2,3-dimethylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-[2-(2,3-dimethylphenoxy)ethyl]morpholine can be compared with other morpholine derivatives, such as:

  • 4-(2-phenoxyethyl)morpholine
  • 4-(2-(2,4-dimethylphenoxy)ethyl)morpholine
  • 4-(2-(3,4-dimethylphenoxy)ethyl)morpholine

Uniqueness

The presence of the 2,3-dimethylphenoxy group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds

Properties

IUPAC Name

4-[2-(2,3-dimethylphenoxy)ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-12-4-3-5-14(13(12)2)17-11-8-15-6-9-16-10-7-15/h3-5H,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGXKQMVTQITME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198284
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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